N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of triazole compounds and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been explored for its synthesis and structural characterization within the realm of organic chemistry. Researchers have developed methodologies for the synthesis of triazole derivatives, including those related to the compound . These studies involve intricate reactions that yield various triazole derivatives, showcasing the compound's role in advancing synthetic chemistry practices. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, through a series of reactions highlights the compound's significance in synthetic chemistry (Kan, 2015).
Biological Activities and Applications
The compound has been the focus of studies investigating its biological activities and potential therapeutic applications. Research on various triazole derivatives, including those structurally related to N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, has shown promising results in different fields of medicinal chemistry. For instance, indazole- and indole-carboxamides, which share a similar core structure, have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B, illustrating the compound's relevance in the development of new therapeutics (Tzvetkov et al., 2014).
Material Science and Corrosion Inhibition
In the field of materials science, derivatives of the compound have been explored for their potential as corrosion inhibitors. Studies have demonstrated that triazole derivatives can effectively protect metals against corrosion, particularly in acidic environments. This application is crucial for the longevity and durability of metals used in various industries, showcasing the compound's utility beyond medicinal chemistry (Bentiss et al., 2007).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of triazole derivatives. For example, the synthesis and evaluation of new thiourea derivatives have revealed significant anti-pathogenic activity against bacterial strains known for their biofilm-forming capabilities. Such studies underline the potential of N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives in developing novel antimicrobial agents (Limban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to obstruct the conversion of adp to atp, leading to an energy metabolism disorder .
Biochemical Pathways
Similar compounds have been found to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain .
Pharmacokinetics
Similar compounds have been found to be absorbed to a significant degree, with the majority of the dose being eliminated in the feces .
Result of Action
Similar compounds have been found to cause important cellular biochemical processes to be severely disrupted, resulting in cessation of growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that similar compounds have been found to be ubiquitous in the environment and have shown persistence, leading to concerns amongst health and environmental regulators .
properties
IUPAC Name |
N-(4-chlorophenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-13-8-10-14(11-9-13)20-18(24)16-17(12-6-7-12)23(22-21-16)15-4-2-1-3-5-15/h1-5,8-12H,6-7H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDYCKQCFOJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
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